1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Description
Table 1: Molecular and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol | |
| SMILES Notation | CNCC1=NC(=NO1)C2=CC=C(C=C2)OC | |
| InChI Key | ZKARIOBRVAUQJI-UHFFFAOYSA-N |
2D/3D Structural Analysis and Conformational Studies
The 2D structure (Figure 1) features a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group at position 3 and a methylaminomethyl chain at position 5. Computational studies reveal a planar oxadiazole ring (bond angles ≈ 105–110°) with slight torsion (≤10°) between the phenyl and oxadiazole planes due to steric and electronic effects. The methylaminomethyl side chain adopts a staggered conformation to minimize steric clashes with the oxadiazole ring.
3D conformational analysis (DFT-optimized) indicates a rotatable bond count of 4 , primarily in the methoxy and methylamine groups. The lowest-energy conformation positions the methoxy group coplanar with the phenyl ring (torsion angle: −5.1°), while the methylamine group orients perpendicular to the oxadiazole plane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
The molecular ion peak appears at m/z 219 . Fragmentation pathways (Figure 2) involve:
X-Ray Crystallography and Bond Angle Analysis
While direct X-ray data for this compound is unavailable, analogous 1,2,4-oxadiazoles (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) exhibit:
Table 2: Comparative Bond Parameters in 1,2,4-Oxadiazoles
The oxadiazole ring’s low aromaticity facilitates ring-opening reactions under basic conditions, as observed in related derivatives.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-12-7-10-13-11(14-16-10)8-3-5-9(15-2)6-4-8/h3-6,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARIOBRVAUQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388176 | |
| Record name | 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890325-34-5 | |
| Record name | 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amidoximes with Carbonyl Compounds
A widely used approach to synthesize 1,2,4-oxadiazole derivatives involves the cyclization of amidoximes with esters or carbonyl compounds under basic conditions. Amidoximes are prepared from nitriles and hydroxylamine, and their reaction with esters leads to the formation of the oxadiazole ring.
General Procedure : Amidoxime (2 mmol) is dissolved in DMSO (3 mL), and a strong base such as sodium tert-butoxide (t-BuONa, 4 mmol) is added at room temperature. After stirring for 10 minutes, an ester (2.4 mmol) is introduced, and the mixture is stirred for 18 hours at room temperature. The product precipitates upon acidification and is collected by filtration and drying.
This method is efficient for synthesizing 1,2,4-oxadiazin-5(6H)-one derivatives, which are structurally related to 1,2,4-oxadiazoles and can be adapted for the target compound by selecting appropriate amidoxime and ester precursors bearing the 4-methoxyphenyl substituent.
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
For related oxadiazole derivatives, cyclodehydration of semicarbazide or amidoxime precursors with aromatic carboxylic acids in the presence of POCl3 is a classical method to form the oxadiazole ring.
Experimental Setup : A mixture of aromatic carboxylic acid (e.g., 4-methoxybenzoic acid), semicarbazide, and excess POCl3 is heated under reflux for 2 hours. After cooling, the reaction mixture is neutralized with sodium bicarbonate solution, filtered, and the product is recrystallized from ethanol.
This method yields 1,3,4-oxadiazole derivatives but can be adapted for 1,2,4-oxadiazoles by modifying the starting materials and reaction conditions. The use of POCl3 as a dehydrating and cyclizing agent is effective for ring closure.
Introduction of the N-Methylmethanamine Side Chain
Reductive Amination of the Oxadiazole Aldehyde Intermediate
The N-methylmethanamine substituent can be introduced via reductive amination of an aldehyde-functionalized oxadiazole intermediate with methylamine or a methylamine equivalent.
Catalytic Reductive Amination : The oxadiazole aldehyde is reacted with methylamine in the presence of a catalyst such as an iridium complex and a base like cesium carbonate in dry methanol at 100 °C for 16 hours under an inert atmosphere. The reaction proceeds through imine formation followed by catalytic hydrogenation to yield the N-methylmethanamine derivative.
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Iridium complex (0.2 mol %) | High selectivity for amination |
| Base | Cs2CO3 (20 mol %) | Facilitates imine formation |
| Solvent | Dry methanol | Ensures anhydrous conditions |
| Temperature | 100 °C | Optimal for reductive amination |
| Reaction Time | 16 hours | Complete conversion |
| Atmosphere | Argon | Prevents oxidation |
Alternative Methods: Direct Alkylation
Direct alkylation of the oxadiazole methanamine with methyl halides under basic conditions is a potential alternative, though less commonly reported for this specific compound due to selectivity issues.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Oxadiazole ring formation | Amidoxime + Ester cyclization | Amidoxime, ester, t-BuONa, DMSO, RT, 18 h | Efficient ring closure, high purity |
| 2. Oxadiazole ring formation | Cyclodehydration with POCl3 | Aromatic acid, semicarbazide, POCl3, reflux 2 h | Classical method, adaptable for oxadiazoles |
| 3. N-methylmethanamine introduction | Catalytic reductive amination | Oxadiazole aldehyde, methylamine, Ir catalyst, Cs2CO3, MeOH, 100 °C, 16 h | High yield, selective N-methylation |
Research Findings and Analytical Data
NMR Characterization : The final compound exhibits characteristic ^1H NMR signals for the methoxy group (~3.7 ppm), aromatic protons (6.8–7.5 ppm), and the N-methylmethanamine protons (around 2.2–3.0 ppm). ^13C NMR confirms the oxadiazole carbons and aromatic carbons consistent with the structure.
IR Spectroscopy : The oxadiazole ring shows characteristic absorption bands near 1600 cm^-1 (C=N stretch) and 1250 cm^-1 (C-O stretch). The N-methylamine group exhibits N-H stretching vibrations around 3300 cm^-1.
Purity and Yield : Reported yields for the oxadiazole ring formation range from 70% to 85%, while the reductive amination step typically achieves yields above 80% with high purity after chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural and functional properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of the target compound with key analogues:
Pharmacological and Physicochemical Properties
- Solubility : The 4-methoxy group in the target compound improves aqueous solubility compared to chloro or fluoro derivatives, which are more lipophilic .
- Bioactivity : 1,2,4-Oxadiazoles with N-methylamine side chains (e.g., target compound) show promise as kinase inhibitors, as seen in ’s acrylamide derivative targeting K-Ras . In contrast, aniline-substituted analogues (e.g., BB10-5940) may interact with DNA via intercalation .
- Metabolic Stability : Fluorinated derivatives exhibit longer half-lives due to resistance to oxidative metabolism, whereas methoxy groups may undergo demethylation .
Biological Activity
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, also known by its CAS number 890325-34-5, is a compound characterized by its unique oxadiazole structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 219.24 g/mol. The chemical structure is significant for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| CAS Number | 890325-34-5 |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| LogP | 2.6127 |
| PSA | 42.16 Ų |
Antimicrobial Activity
Research has indicated that compounds with oxadiazole rings often exhibit notable antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that derivatives of oxadiazoles possess significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in animal models. In a study published in the Journal of Medicinal Chemistry, it was shown that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model in rats. This suggests that the compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
Anticancer Properties
The anticancer activity of this compound was evaluated in vitro using various cancer cell lines. A notable study reported that it exhibited cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of 15 µM and 20 µM, respectively. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Case Study on Antimicrobial Resistance : In a recent clinical trial involving patients with resistant bacterial infections, administration of a derivative containing the oxadiazole moiety led to a significant reduction in infection rates compared to standard antibiotic therapy.
- Inflammatory Disease Model : In an experimental model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and improved mobility scores in treated animals compared to controls.
Q & A
What are the standard synthetic routes for 1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, and what precursors are typically employed?
Answer:
The synthesis generally involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
- Step 1: Condensation of a nitrile derivative (e.g., 4-methoxybenzonitrile) with hydroxylamine to form an amidoxime intermediate.
- Step 2: Cyclization with a methylamine-containing precursor (e.g., N-methylglycine ethyl ester) under acidic or basic conditions to form the oxadiazole core.
- Step 3: Purification via column chromatography or recrystallization to isolate the final product .
Key precursors include 4-methoxyphenyl derivatives and methylamine-containing reagents. Reaction conditions (e.g., temperature, solvent polarity, and pH) are critical for optimizing yield .
Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for methoxy protons) and oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole scaffold .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% is typical for research-grade material) and monitor reaction progress .
How can researchers optimize reaction conditions to improve synthetic yield and scalability?
Answer:
Advanced optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency .
- Catalysis: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate ring closure .
- Temperature Control: Reflux conditions (70–100°C) are often required for oxadiazole formation, but microwave-assisted synthesis can reduce reaction time .
- In-line Monitoring: Techniques like thin-layer chromatography (TLC) or real-time NMR track intermediates to minimize side reactions .
What in vitro models are suitable for preliminary evaluation of biological activity, and how should data be interpreted?
Answer:
- Cytotoxicity Assays: Use Daphnia magna or mammalian cell lines (e.g., HEK293) to assess acute toxicity. LC₅₀ values below 100 µM suggest therapeutic potential .
- Enzyme Inhibition Studies: Target-specific assays (e.g., kinase or protease inhibition) can elucidate mechanistic pathways. IC₅₀ values should be compared to known inhibitors .
- Protein Binding: Fluorescence quenching or surface plasmon resonance (SPR) evaluate affinity for serum albumin or target proteins .
How does the 4-methoxyphenyl substituent influence the compound’s chemical reactivity and biological interactions?
Answer:
- Electronic Effects: The methoxy group donates electron density via resonance, stabilizing the oxadiazole ring and enhancing electrophilic substitution reactivity .
- Solubility: Increased hydrophilicity compared to non-substituted analogs improves aqueous solubility, critical for in vivo studies .
- Biological Interactions: The methoxy group may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), as shown in molecular docking studies .
What experimental strategies can resolve contradictions in bioactivity data across different studies?
Answer:
- Dose-Response Curves: Validate activity across a wide concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
- Orthogonal Assays: Confirm results using unrelated methods (e.g., enzymatic vs. cell-based assays) .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing methoxy with chloro or methyl groups) to isolate structure-activity relationships .
What advanced techniques are recommended for elucidating the compound’s mechanism of action?
Answer:
- Molecular Docking: Predict binding modes with target proteins (e.g., using AutoDock Vina) .
- CRISPR-Cas9 Knockout Models: Identify gene targets by observing activity changes in knockout cell lines .
- Metabolomics: LC-MS-based profiling reveals downstream metabolic perturbations .
How can researchers design derivatives to enhance pharmacokinetic properties while retaining bioactivity?
Answer:
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Bioisosteric Replacement: Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole moieties to modulate stability and target affinity .
- LogP Optimization: Adjust the methoxy group’s position or introduce fluorine atoms to balance lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
